8-pCPT-2-O-Me-cAMP-AM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

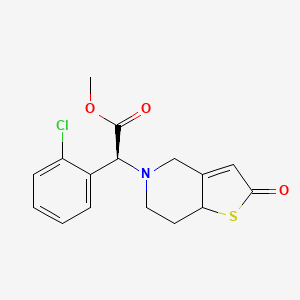

8-pCPT-2’-O-Me-cAMP-AM is an analogue of the natural signal molecule cyclic AMP . It selectively activates the Epac-Rap signaling pathway . It has been found to protect renal function from ischemia injury and stimulate insulin secretion by interacting with the PKA pathway .

Synthesis Analysis

The synthesis of 8-pCPT-2’-O-Me-cAMP-AM has been described in several studies . For instance, Kang et al. discussed the Epac-selective cAMP analog 8-pCPT-2’-O-Me-cAMP as a stimulus for Ca2±induced Ca2+ release and exocytosis in pancreatic β-Cells .Molecular Structure Analysis

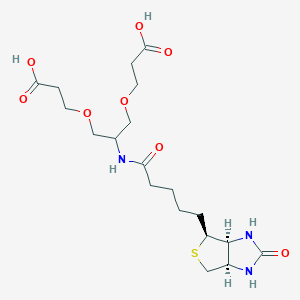

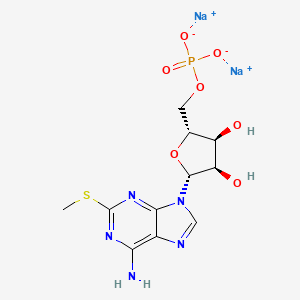

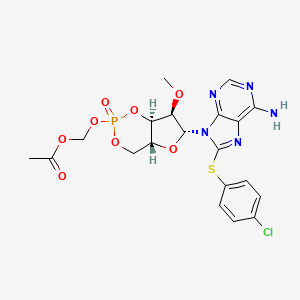

The molecular formula of 8-pCPT-2’-O-Me-cAMP-AM is C20H21ClN5O8PS . It appears as a white lyophilized solid . Its molecular weight is 557.9 .Chemical Reactions Analysis

8-pCPT-2’-O-Me-cAMP-AM is known to induce Rap activation and junction tightening in HUVECs . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin and stimulates insulin secretion in rat INS-1 cells .Physical and Chemical Properties Analysis

8-pCPT-2’-O-Me-cAMP-AM is a film or powder that is colorless to light yellow . It is stored at a temperature of -20°C . It has a high lipophilicity and membrane permeability .科学的研究の応用

Epac選択的活性化剤

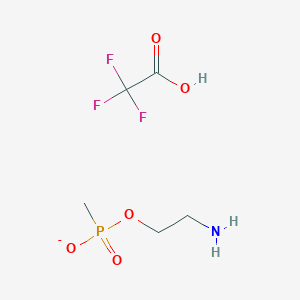

8-pCPT-2-O-Me-cAMP-AMは、Epac選択的活性化剤です {svg_1}. Epacは、cAMPによって直接活性化される交換タンパク質の略で、細胞内のセカンドメッセンジャーであるcAMPによって直接活性化されるグアニンヌクレオチド交換因子です。 この化合物は、cAMPアナログです {svg_2}.

Rap活性化の誘導

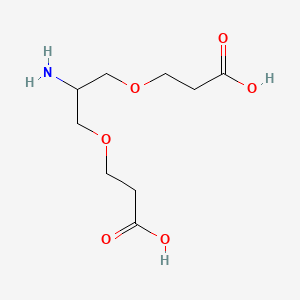

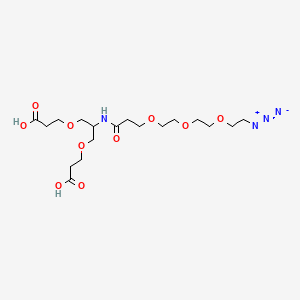

この化合物は、Rap活性化を誘導します {svg_3}. Rapは、グアノシン三リン酸(GTP)に結合し加水分解することができるヒドロラーゼ酵素のファミリーである、小型GTPアーゼの一種です。 Rapの活性化は、さまざまな細胞プロセスに影響を与えます {svg_4}.

HUVECにおけるジャンクションの緊密化

This compoundは、ヒト臍帯静脈内皮細胞(HUVEC)におけるジャンクションの緊密化を誘導することが示されています {svg_5}. これは、血管生物学および関連疾患の研究における潜在的な意味を持つ可能性があります {svg_6}.

Jurkat-Epac1細胞の接着の誘発

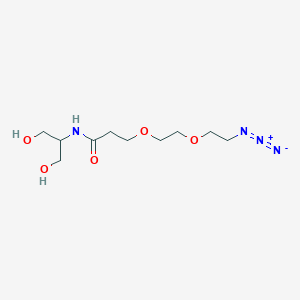

この化合物は、Jurkat-Epac1細胞のフィブロネクチンへの接着を誘発します {svg_7}. フィブロネクチンは、細胞外マトリックスの約440kDaの高分子量糖タンパク質であり、インテグリンと呼ばれる膜貫通型受容体タンパク質に結合します。 これは、細胞接着と移動の研究において重要となる可能性があります {svg_8}.

インスリン分泌の刺激

This compoundは、ラットINS-1細胞におけるインスリン分泌を刺激します {svg_9}. これは、糖尿病研究における潜在的な研究分野となる可能性があります {svg_10}.

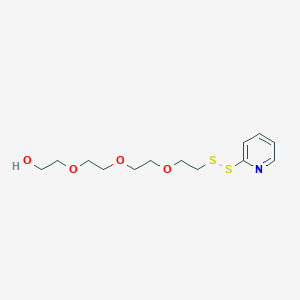

細胞透過性

この化合物は、8CPT-2Me-cAMPのより強力な細胞透過性アナログです {svg_11}. その細胞透過性は、細胞に容易に侵入できるため、研究において有用なツールとなっています {svg_12}.

作用機序

Target of Action

The primary target of 8-pCPT-2-O-Me-cAMP-AM is Epac , a guanine nucleotide exchange factor . Epac plays a crucial role in various cellular processes, including cell adhesion, cell-cell junction formation, and insulin secretion .

Mode of Action

This compound selectively activates the Epac-Rap signaling pathway . It interacts with its targets and induces changes such as Rap activation, which is involved in cell adhesion and junction tightening .

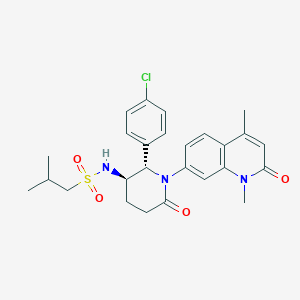

Biochemical Pathways

The compound affects the Epac-Rap signaling pathway and the PKA pathway . The activation of these pathways can lead to various downstream effects. For instance, the activation of the Epac-Rap pathway can lead to the tightening of cell-cell junctions and the stimulation of insulin secretion .

Pharmacokinetics

It’s known that the compound is a cyclic amp analogue and is more cell-permeable than its counterparts . This suggests that it may have good bioavailability.

Result of Action

The activation of Epac by this compound can protect renal function from ischemia injury . Additionally, it stimulates insulin secretion, possibly through interaction with the PKA pathway .

将来の方向性

The high lipophilicity and membrane permeability of 8-pCPT-2’-O-Me-cAMP-AM, as well as its increased PDE stability, make it a promising compound for future research . Its ability to selectively activate the Epac-Rap signaling pathway could be particularly useful in the study of renal function and insulin secretion .

生化学分析

Biochemical Properties

8-pCPT-2-O-Me-cAMP-AM interacts with several enzymes and proteins. It is known to activate Epac, which in turn activates the Rap1 GTPase . This compound also interacts with the PKA pathway, stimulating insulin secretion . The nature of these interactions involves the selective activation of the Epac-Rap signaling pathway, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can protect renal function by activating Epac from ischemia injury . It also stimulates insulin secretion by interacting with the PKA pathway . This compound influences cell function by altering diverse cellular functions that include Rap1 GTPase activity, PKB, and ERK1/2 protein kinase activity, phospholipase C activity, Ca 2+ signaling, ion channel activity, exocytosis, cell adhesion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to selectively activate the Epac-Rap signaling pathway . It exerts its effects at the molecular level by binding to Epac, leading to the activation of Rap1 . This interaction results in a cascade of events that influence various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has high lipophilicity and membrane permeability, as well as increased resistance towards phosphodiesterases, which prevents rapid hydrolysis . This suggests that it has good stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of ischemia injury, intrarenal injection of 1.45 mM of this compound was found to protect against renal injury .

Metabolic Pathways

This compound is involved in the cAMP signaling pathway. It interacts with Epac and the PKA pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipophilicity and membrane permeability . It can cross the plasma membrane and alter diverse cellular functions .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to cross the plasma membrane . Its activity or function may be influenced by its localization within the cell .

特性

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWUFYPEVDWPA-SILPBKOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN5O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。